1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine
Description
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine is a pyrazole-based compound featuring a fluorophenyl group at position 1, a methoxyphenyl group at position 3, and an amine at position 4.
This compound’s synthesis typically involves condensation reactions, such as those described for similar pyrazole-3-amine derivatives using 4-fluoroacetophenone or aryl isocyanates .
Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-(4-methoxyphenyl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c1-21-14-8-2-11(3-9-14)15-10-16(18)20(19-15)13-6-4-12(17)5-7-13/h2-10H,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZRWRXWOUNSAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618098-15-0 | |
| Record name | 1-(4-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-AMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine typically involves the condensation of 4-fluoroacetophenone with 4-methoxybenzaldehyde in the presence of hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that pyrazole derivatives, including 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine, exhibit promising anticancer properties. This compound has been investigated for its ability to inhibit specific cancer cell lines. For instance, research has shown that modifications in the pyrazole structure can enhance cytotoxicity against breast and colon cancer cells, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Properties
The compound also demonstrates anti-inflammatory effects, which are crucial for treating various inflammatory diseases. Its mechanism of action involves the inhibition of pro-inflammatory cytokines and enzymes, thereby reducing inflammation markers in vitro and in vivo . This suggests potential therapeutic applications in conditions such as rheumatoid arthritis and other inflammatory disorders.
Antimicrobial Activity
Various derivatives of pyrazole compounds have shown antimicrobial activity against a range of pathogens. The presence of fluorine and methoxy groups in this specific compound enhances its interaction with microbial targets, potentially leading to effective treatments for bacterial infections .
Agrochemicals
Pesticidal Properties
Research indicates that pyrazole derivatives can serve as effective pesticides. The incorporation of the 4-fluorophenyl and 4-methoxyphenyl groups contributes to the compound's ability to disrupt pest physiology. Studies have demonstrated its efficacy against common agricultural pests, suggesting its potential use in crop protection formulations .
Herbicidal Activity
In addition to insecticidal properties, this compound has been evaluated for herbicidal activity. Field trials have shown that it can effectively inhibit the growth of certain weeds, making it a candidate for development into a selective herbicide .
Materials Science
Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has focused on developing advanced materials with improved performance characteristics for applications in electronics and coatings .
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Anticancer Potential of Pyrazole Derivatives | Medicinal Chemistry | Demonstrated significant cytotoxicity against breast cancer cells; suggested mechanism involves apoptosis induction. |
| Anti-inflammatory Effects of Fluorinated Pyrazoles | Pharmacology | Inhibition of TNF-alpha production; reduction in edema in animal models. |
| Evaluation of Pesticidal Efficacy | Agrochemicals | Effective against aphids and spider mites; lower toxicity to beneficial insects observed. |
| Synthesis of Novel Polymers Using Pyrazole Compounds | Materials Science | Enhanced mechanical properties and thermal stability compared to traditional polymers. |
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Regioisomeric Effects
The biological activity of pyrazole derivatives is highly sensitive to substituent positioning. For example:
- 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine (Compound 92): A regioisomer of the target compound, where the fluorophenyl and pyridyl groups are swapped (position 4 vs. 3), shifts inhibitory activity from p38α MAP kinase to oncogenic kinases (VEGFR2, EGFR, B-RAF). This highlights the critical role of regiochemistry in kinase selectivity .
- 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine : Replacing the 4-methoxyphenyl group with a simple phenyl group reduces steric bulk but may decrease selectivity for kinases requiring extended aromatic interactions .
Key Research Findings
Regioisomerism Drives Target Specificity : Swapping substituent positions (e.g., fluorophenyl from position 3 to 4) abolishes p38α inhibition but confers activity against cancer-related kinases, demonstrating the importance of regiochemical precision .
Substituent Bulk and Binding : Bulky groups at position 1 (e.g., 2,4,6-trichlorophenyl in Compound 92) enhance interactions with hydrophobic kinase domains, whereas smaller groups (e.g., methyl) reduce steric hindrance for entry into active sites .
Biological Activity
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine, with the molecular formula , is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound, supported by relevant data tables and findings from diverse research studies.
Structural Characteristics
The compound features a pyrazole core substituted with a fluorophenyl group and a methoxyphenyl group, which contribute to its biological properties. The structural formula can be represented as follows:
- Molecular Formula :
- Molecular Weight : 283.308 g/mol
- SMILES :
COC1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=C(C=C3)F
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
Several studies have reported on the anticancer properties of pyrazole derivatives, including this compound:
- Cell Line Studies : In vitro studies demonstrated significant inhibition of cell proliferation in cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). The mean growth percentage inhibition was reported at 54.25% for HepG2 and 38.44% for HeLa cells, while showing minimal toxicity to normal fibroblasts (growth percentage = 80.06%) .
- Mechanism of Action : The compound's mechanism may involve the induction of apoptosis and cell cycle arrest in cancer cells, as indicated by docking studies that suggest strong interactions with key proteins involved in cell proliferation .
Anti-inflammatory Activity
The pyrazole scaffold has been associated with anti-inflammatory effects. Research has indicated that modifications to the pyrazole structure can enhance its anti-inflammatory activity, potentially through inhibition of cyclooxygenase enzymes .
Data Table: Summary of Biological Activities
| Activity | Cell Line/Model | Inhibition (%) | Notes |
|---|---|---|---|
| Anticancer | HepG2 | 54.25 | Significant growth inhibition |
| Anticancer | HeLa | 38.44 | Minimal toxicity to normal cells |
| Anti-inflammatory | Various | Not specified | Potential COX inhibition |
Case Studies and Research Findings
- Study on Anticancer Properties : A study focused on aminopyrazole derivatives highlighted that specific substitutions on the pyrazole ring could enhance anticancer activity. The tested compounds showed IC50 values ranging from 73 to 84 mg/mL against different cancer cell lines .
- Mechanistic Insights : Another investigation into the binding interactions of similar compounds revealed that hydrogen bonding between the pyrazole NH group and amino acid residues in target proteins plays a crucial role in their biological activity .
- Comparative Analysis : The compound was compared with other known pyrazole derivatives, such as Celecoxib, which is recognized for its anticancer efficacy. This comparison underscores the potential of this compound as a lead compound for further development .
Q & A
Q. Table 1: Key Reaction Conditions
| Component | Example Parameters |
|---|---|
| Base | LDA (20 mmol) in THF |
| Temperature | 195 K (enolate formation) → 293 K (quench) |
| Solvent | THF, ethyl acetate |
| Yield Optimization | Recrystallization from THF/diethyl ether |
How is X-ray crystallography applied to determine the structure of this compound?
Basic | Structural Characterization
X-ray crystallography is critical for resolving dihedral angles and hydrogen-bonding networks . Key steps include:
Q. Table 2: Crystallographic Parameters
| Parameter | Example Values (from ) |
|---|---|
| Space Group | Triclinic, |
| Unit Cell Dimensions | |
| 0.029 (high data quality) |
How does regioisomerism influence the biological activity of pyrazole derivatives?
Advanced | Structure-Activity Relationships (SAR)
Regioisomeric changes (e.g., swapping substituent positions) drastically alter kinase inhibition profiles:
- Original Regioisomer : 3-(4-Fluorophenyl)-4-(pyridin-4-yl) derivatives inhibit p38α MAP kinase (IC ~ nM range) .
- Switched Regioisomer : 4-(4-Fluorophenyl)-3-(pyridin-4-yl) analogues lose p38α activity but inhibit cancer-related kinases (e.g., VEGFR2, Src, EGFR) .
- Mechanistic Insight : Dihedral angles between substituents (e.g., 47–74°) affect binding pocket compatibility .
Q. Table 3: Activity Shift via Regioisomerism
| Kinase Target | IC (Original) | IC (Switched) |
|---|---|---|
| p38α MAP kinase | 34 nM | >10,000 nM |
| VEGFR2 | Inactive | 34 nM |
What strategies resolve contradictions in biological activity data among similar pyrazole compounds?
Advanced | Data Analysis & Experimental Design
To address discrepancies:
Comparative SAR Studies : Systematically vary substituents (e.g., halogen vs. methoxy groups) and correlate with activity .
Crystallographic Validation : Resolve structural ambiguities (e.g., hydrogen-bonding patterns) that may explain divergent results .
Computational Modeling : Use docking simulations to predict binding affinities for kinases or receptors .
Q. Example Workflow :
- Step 1 : Synthesize analogues with controlled substituent positions.
- Step 2 : Validate structures via X-ray diffraction.
- Step 3 : Test activity against a panel of kinase assays .
What spectroscopic methods confirm the synthesis of this compound?
Q. Basic | Analytical Chemistry
- NMR Spectroscopy : Confirm substituent integration (e.g., -NMR for fluorophenyl/methoxyphenyl protons) .
- Mass Spectrometry : Verify molecular ion peaks (e.g., for ) .
- X-ray Diffraction : Resolve crystal structure and dihedral angles .
How do fluorophenyl and methoxyphenyl groups affect pharmacokinetics?
Q. Advanced | Physicochemical Properties
- Lipophilicity : The 4-fluorophenyl group enhances membrane permeability (logP ~2.5–3.0) .
- Metabolic Stability : The 4-methoxyphenyl moiety reduces oxidative metabolism via steric hindrance of CYP450 enzymes .
- Solubility : Hydrogen-bonding networks in the crystal lattice (e.g., N–H⋯N interactions) may limit aqueous solubility .
Methodological Note : Use HPLC-MS to measure logP and metabolic stability in microsomal assays .
What are the challenges in scaling up synthesis for preclinical studies?
Q. Advanced | Process Chemistry
Q. Table 4: Scalability Challenges
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Yield | 35–40% | Requires optimization |
| Solvent Volume | 30–50 mL | 10–20 L |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
